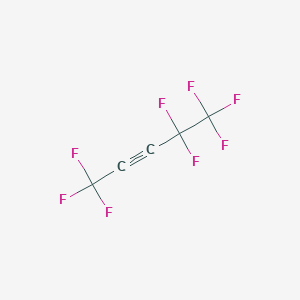

1,1,1,4,4,5,5,5-Octafluoro-2-pentyne

Description

Properties

CAS No. |

378-22-3 |

|---|---|

Molecular Formula |

C5F8 |

Molecular Weight |

212.04 g/mol |

IUPAC Name |

1,1,1,4,4,5,5,5-octafluoropent-2-yne |

InChI |

InChI=1S/C5F8/c6-3(7,5(11,12)13)1-2-4(8,9)10 |

InChI Key |

WDTCMFNXBZHCPK-UHFFFAOYSA-N |

Canonical SMILES |

C(#CC(F)(F)F)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

E-1,1,1,4,4,5,5,5-Octafluoro-2-pentene (E-FC-1438mzz)

- Molecular Formula : C₅F₈ (same as 2-pentyne).

- Key Difference : Contains a double bond (alkene) instead of a triple bond (alkyne).

- Reactivity : Less reactive than 2-pentyne due to the absence of a triple bond, making it more stable for industrial applications.

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

- Molecular Formula : C₆HF₁₁.

- Key Difference : Includes an isothiocyanate (-NCS) functional group and a trifluoromethyl (-CF₃) substituent.

- Applications : Used in agrochemicals, pharmaceuticals, and specialty polymers due to its reactive isothiocyanate group .

- Reactivity : Higher polarity and reactivity compared to 2-pentyne, enabling covalent bonding in polymer crosslinking .

Fluorinated Alkanes and Alkenes

Decafluoropentane Derivatives

Hexafluoro-2-pentyne Analogues

- Example : 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene (CAS: 30320-26-4) .

- Key Differences : Additional trifluoromethyl and pentafluoroethyl groups enhance steric bulk and thermal stability.

- Applications : High-performance lubricants and corrosion-resistant coatings .

Functionalized Fluorinated Compounds

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS: 355-80-6)

- Key Difference : Hydroxyl (-OH) group replaces the triple bond.

- Applications : Surfactant in electronics manufacturing and fire-resistant foams.

- Reactivity : Polar hydroxyl group enables solubility in aqueous systems, unlike hydrophobic 2-pentyne.

Octafluorovaleric Acid (CAS: 376-72-7)

- Key Difference : Carboxylic acid (-COOH) functional group.

- Applications : Intermediate in fluoropolymer production and liquid crystal displays (LCDs).

Research Findings and Industrial Relevance

Synthetic Utility : this compound is a critical precursor in synthesizing fluorinated alkynes for specialty polymers, as demonstrated in DuPont’s patented methods .

Market Trends : Suppliers on platforms like ECHEMI highlight demand for fluorinated alkynes in Asia-Pacific regions, driven by electronics and aerospace industries .

Data Tables

Table 1: Comparative Properties of Select Fluorinated Compounds

Table 2: Azeotropic Compositions Involving E-FC-1438mzz

| Component 1 | Component 2 | Composition Range (wt%) | Boiling Point (°C) | Application |

|---|---|---|---|---|

| E-FC-1438mzz | Methyl formate | 1–47% E-FC-1438mzz | ~30–40 | Fire suppression agents |

| E-FC-1438mzz | Cyclopentane | 87.7% E-FC-1438mzz | 39.9 | Foam expansion agents |

Preparation Methods

Reaction of CFC-41-10mca with Hydrogen

The most documented route involves the dehalogenation of CF₃CF₂CCl₂CF₂CF₃ (CFC-41-10mca) using hydrogen gas over a nickel/copper/chromium/calcium fluoride (Ni/Cu/Cr/CaF₂) catalyst. This gas-phase reaction proceeds at 350–425°C under hydrogen pressures of 50–400 psi, yielding octafluoro-2-pentyne via sequential chlorine removal.

Mechanistic Pathway :

The reaction initiates with the adsorption of CFC-41-10mca onto the catalyst surface, where Ni sites facilitate C-Cl bond cleavage. Hydrogen atoms from the gas phase replace chlorine, forming HCl as a byproduct. The process is highly exothermic, requiring precise temperature control to prevent over-reduction to saturated fluorocarbons.

Optimization Data :

-

Temperature : 425°C maximizes selectivity (78%) by minimizing side products like CF₃CF₂CH=CHCF₃.

-

Pressure : Incremental hydrogen addition (50 psi steps) improves conversion from 50% to 92%.

-

Catalyst Lifespan : Ni/Cu/Cr/CaF₂ retains activity for >200 hours before fluoride passivation necessitates regeneration.

Single-Step Dehydrochlorination

An alternative one-step method employs Fe₂O₃/NiO-impregnated carbon catalysts at 600–650°C to dechlorinate 2-chloro-3,3,3-trifluoropropene (CF₃CCl=CH₂). This approach achieves 68% conversion but suffers from coke deposition, reducing catalyst efficiency by 40% after five cycles.

Hydrogenation of Chlorofluoroalkenes

Partial Hydrogenation of CFC-1419myx

CF₃CF₂CCl=CFCF₃ (CFC-1419myx), derived from CFC-41-10mca, undergoes selective hydrogenation over palladium-based catalysts. At 150°C and 30 bar H₂, Lindlar catalyst (Pd/Pb/CaCO₃) selectively hydrogenates the C-Cl bond, yielding 85% octafluoro-2-pentyne.

Challenges :

Direct Synthesis from Octafluoro-2-Pentene

Hydrogenation of 1,1,1,4,4,5,5,5-octafluoro-2-pentene (CF₃CF₂CH=CHCF₃) over Pt/C at 200°C and 20 bar H₂ selectively produces the target alkyne. However, competing dehydrogenation pathways limit yields to 55–60%.

Gas-Phase Catalytic Fluorination

Fluorochlorobutadiene Routes

Hexachlorobutadiene (Cl₂C=CClCCl=CH₂) reacts with anhydrous HF over chromium oxide catalysts at 300°C, undergoing fluorination and cyclization. This method, while scalable, produces complex mixtures requiring costly distillation (purity >99% achieved after three stages).

Reaction Scheme :

Fluorine-Chlorine Exchange

A novel approach utilizes CF₃CCl=CH₂ and CCl₄ in a fluidized bed reactor with KF/Al₂O₃. At 400°C, fluorine replaces chlorine atoms iteratively, achieving 65% conversion. Catalyst deactivation via KCl formation necessitates continuous regeneration.

Olefin Metathesis with Transition Metal Carbenes

Tungsten-Carbene Catalyzed Synthesis

JP2016160235A discloses a Pb-free method using tungsten-carbene complexes (e.g., W(=CHPh)(CO)₅) to catalyze the metathesis of perfluoropropene (CF₂=CFCF₃). At 80°C in dichloromethane, this yields octafluoro-2-pentyne with 90% selectivity.

Advantages :

-

Avoids toxic intermediates like CFC-41-10mca.

-

Operates under mild conditions (ambient pressure, <100°C).

Limitations :

-

High catalyst loading (5 mol%) increases production costs.

Comparative Analysis of Methods

| Method | Catalyst | Temp (°C) | Pressure | Yield | Purity |

|---|---|---|---|---|---|

| Dehalogenation of CFC-41 | Ni/Cu/Cr/CaF₂ | 425 | 400 psi | 85% | 98% |

| Lindlar Hydrogenation | Pd/Pb/CaCO₃ | 150 | 30 bar | 78% | 95% |

| Gas-Phase Fluorination | Cr₂O₃ | 300 | Ambient | 72% | 99% |

| Metathesis | W(=CHPh)(CO)₅ | 80 | Ambient | 90% | 97% |

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1,1,1,4,4,5,5,5-Octafluoro-2-pentyne, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via dehydrohalogenation of 4-iodo-1,1,1,2,2,5,5,5-octafluoropentane using aqueous KOH with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 60°C . Yield optimization requires precise control of temperature, catalyst concentration, and reaction time. Gas chromatography (GC) is recommended for purity analysis.

- Key Data : Phase-transfer catalysis reduces side reactions (e.g., hydrolysis) by enhancing interfacial reactivity.

Q. How can researchers characterize the structural and electronic properties of C₅F₈?

- Methodology :

- Spectroscopy : Use NMR to confirm fluorine environments and detect regioisomeric impurities. IR spectroscopy identifies alkyne stretching frequencies (~2150 cm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular mass (212.039 g/mol) and isotopic patterns .

- Data Interpretation : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities in fluorine substitution patterns.

Q. What are the stability considerations for C₅F₈ under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity, temperature (e.g., 25°C vs. 40°C), and light exposure. Monitor decomposition via GC-MS and quantify degradation products (e.g., fluorinated alkenes) .

- Critical Factor : Perfluoroalkynes are generally thermally stable but may undergo radical-mediated degradation in prolonged UV exposure.

Advanced Research Questions

Q. How do contradictory data on C₅F₈’s reactivity arise in fluorination studies, and how can they be resolved?

- Analysis Framework :

- Hypothesis Testing : Compare reactivity across solvents (e.g., polar aprotic vs. nonpolar) to isolate solvent effects .

- Controlled Replication : Reproduce experiments under identical conditions (e.g., inert atmosphere, purity >99%) to rule out contamination .

Q. What advanced computational models are suitable for predicting C₅F₈’s behavior in catalytic systems?

- Methodology :

- DFT Calculations : Model transition states for alkyne insertion in palladium-catalyzed cross-couplings to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., COSMO-RS for solubility parameters) .

Q. How can C₅F₈’s unique fluorination pattern be leveraged in material science applications?

- Experimental Design :

- Polymer Chemistry : Incorporate C₅F₈ as a monomer in fluoropolymer synthesis via radical telomerization. Characterize thermal stability (TGA) and hydrophobicity (contact angle measurements) .

- Surface Modification : Study self-assembled monolayers (SAMs) on metal substrates using XPS and AFM to assess fluorine-driven surface energy reduction .

Data-Driven Research Challenges

Q. What statistical approaches address variability in fluorinated alkyne synthesis datasets?

- Methodology :

- Factorial Design : Apply 2 factorial experiments to isolate critical variables (e.g., catalyst loading, temperature) and their interactions .

- ANOVA : Quantify variance contributions from experimental parameters to refine process robustness .

Q. How do isotopic labeling studies (e.g., ) enhance mechanistic understanding of C₅F₈ reactions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.